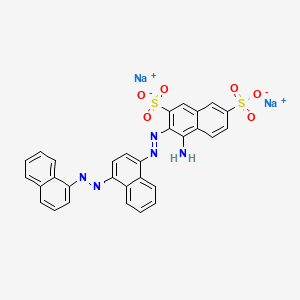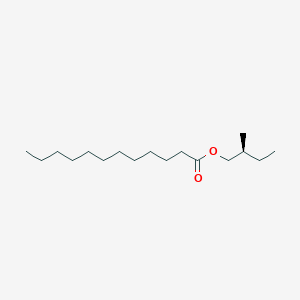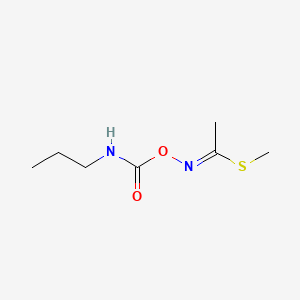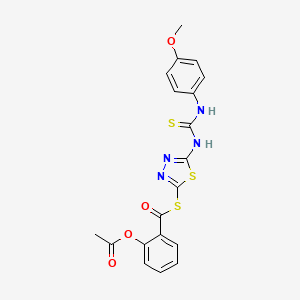
4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt typically involves a multi-step process. The initial step often includes the diazotization of 1-naphthylamine to form a diazonium salt. This is followed by coupling reactions with other aromatic compounds to form the azo linkages. The final product is then sulfonated to introduce the sulfonic acid groups, which are subsequently neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity. The final product is often subjected to purification steps such as crystallization and filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color-changing properties. The sulfonic acid groups enhance its solubility in water, making it suitable for various applications. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be exploited in biological staining and drug delivery.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-((4-(2-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- 4-Amino-3-((4-(1-phenylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
Uniqueness
4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is unique due to its specific structural configuration, which imparts distinct color properties and solubility characteristics. Its multiple azo linkages and sulfonic acid groups make it particularly effective as a dye and in various scientific applications.
This compound’s versatility and unique properties make it a valuable asset in both industrial and research settings.
Properties
CAS No. |
93963-72-5 |
|---|---|
Molecular Formula |
C30H19N5Na2O6S2 |
Molecular Weight |
655.6 g/mol |
IUPAC Name |
disodium;4-amino-3-[[4-(naphthalen-1-yldiazenyl)naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H21N5O6S2.2Na/c31-29-22-13-12-20(42(36,37)38)16-19(22)17-28(43(39,40)41)30(29)35-34-27-15-14-26(23-9-3-4-10-24(23)27)33-32-25-11-5-7-18-6-1-2-8-21(18)25;;/h1-17H,31H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI Key |
OKYDDFHOQMHHOI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C(C=C6C=C(C=CC6=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















